molecular formula C7H15N B3283278 1-Ethyl-2-methylpyrrolidine CAS No. 765-79-7

1-Ethyl-2-methylpyrrolidine

Cat. No.: B3283278
CAS No.: 765-79-7
M. Wt: 113.2 g/mol
InChI Key: JKNXMPSMAZUQMJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylpyrrolidine is an organic compound with the molecular formula C7H15N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-methylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpyrrolidine with iodoethane. The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce this compound .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug design, particularly in the development of central nervous system agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function. Additionally, the ethyl and methyl substituents can affect the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl substituents on the pyrrolidine ring. This dual substitution pattern imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. These features make it a valuable compound in the design of new pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

1-ethyl-2-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-8-6-4-5-7(8)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXMPSMAZUQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902510
Record name NoName_3019
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-79-7
Record name 1-Ethyl-2-methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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